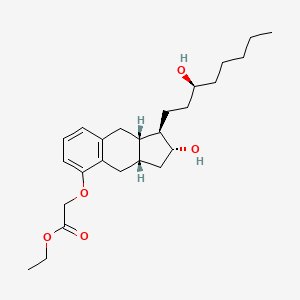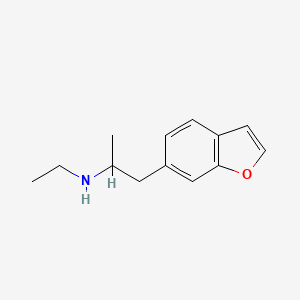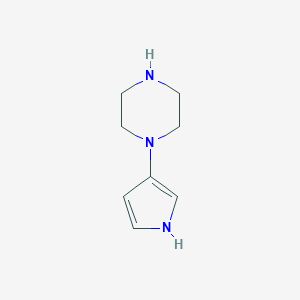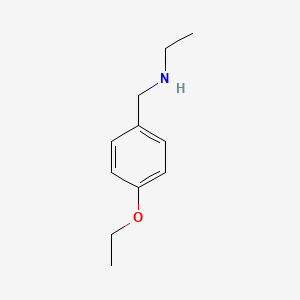
Repaglinide N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Repaglinide N-Oxide is a derivative of repaglinide, an antidiabetic drug used to manage blood sugar levels in individuals with type 2 diabetes. Repaglinide itself is a member of the meglitinide class of drugs, which function by stimulating insulin release from the pancreas. The N-oxide derivative is formed by the oxidation of the nitrogen atom in the repaglinide molecule, potentially altering its pharmacological properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Repaglinide N-Oxide typically involves the oxidation of repaglinide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents to ensure consistency and quality. The product is then purified using techniques like recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Repaglinide N-Oxide can undergo various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.
Common Reagents and Conditions:
Reduction: Zinc and acetic acid, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like peracids or ozone.
Major Products:
Reduction: Repaglinide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation states of the nitrogen atom, though these are less stable.
Wissenschaftliche Forschungsanwendungen
Repaglinide N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of N-oxidation on drug properties and reactivity.
Biology: Investigated for its potential effects on insulin release and glucose metabolism, similar to its parent compound.
Medicine: Explored for its potential as an antidiabetic agent with modified pharmacokinetics and dynamics.
Industry: Used in the development of new drug formulations and delivery systems, particularly in nanoparticle-based drug delivery.
Wirkmechanismus
The mechanism of action of Repaglinide N-Oxide is similar to that of repaglinide. It stimulates insulin release from the pancreatic beta cells by inhibiting ATP-sensitive potassium channels. This inhibition leads to membrane depolarization and the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions and subsequent exocytosis of insulin granules. The presence of the N-oxide group may alter the binding affinity or metabolic stability of the compound, potentially leading to differences in its pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Repaglinide: The parent compound, used widely in the treatment of type 2 diabetes.
Nateglinide: Another meglitinide analog with a similar mechanism of action but different pharmacokinetic properties.
Glibenclamide: A sulfonylurea that also stimulates insulin release but through a different binding site on the potassium channel.
Uniqueness: Repaglinide N-Oxide is unique due to the presence of the N-oxide group, which can influence its chemical reactivity, metabolic stability, and possibly its pharmacological effects. This makes it a valuable compound for research into the effects of N-oxidation on drug properties and for the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
121167-81-5 |
|---|---|
Molekularformel |
C₂₇H₃₆N₂O₅ |
Molekulargewicht |
468.59 |
Synonyme |
2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid; 2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








